![molecular formula C27H18Cl3NSSn B14290314 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine CAS No. 112931-14-3](/img/structure/B14290314.png)
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine is a chemical compound that features a pyridine ring substituted with a thiophene ring, which is further substituted with a tris(4-chlorophenyl)stannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine typically involves a multi-step process. One common method is the Stille coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction. The general steps include:
Preparation of the Stannylated Thiophene: This involves the reaction of thiophene with tris(4-chlorophenyl)stannane in the presence of a suitable catalyst.
Coupling with Pyridine: The stannylated thiophene is then coupled with a pyridine derivative using a palladium catalyst under specific conditions, such as elevated temperatures and inert atmosphere.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in studies involving biological systems, such as investigating its interactions with biomolecules.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine involves its interaction with specific molecular targets. The stannyl group can participate in transmetalation reactions, which are crucial in cross-coupling processes. The pyridine and thiophene rings can interact with various biological targets, potentially affecting pathways related to their function.
類似化合物との比較
Similar Compounds
- 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}benzene
- 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}furan
Uniqueness
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine is unique due to the presence of both a pyridine and thiophene ring, which can confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies.
特性
CAS番号 |
112931-14-3 |
|---|---|
分子式 |
C27H18Cl3NSSn |
分子量 |
613.6 g/mol |
IUPAC名 |
tris(4-chlorophenyl)-(3-pyridin-2-ylthiophen-2-yl)stannane |
InChI |
InChI=1S/C9H6NS.3C6H4Cl.Sn/c1-2-5-10-9(3-1)8-4-6-11-7-8;3*7-6-4-2-1-3-5-6;/h1-6H;3*2-5H; |
InChIキー |
CTTLLIAGPDGNEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)[Sn](C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
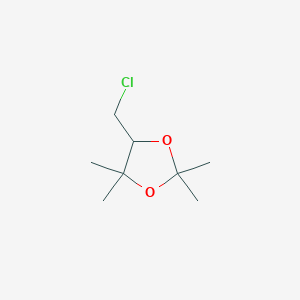
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
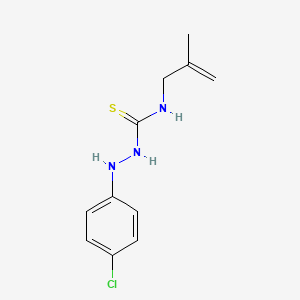
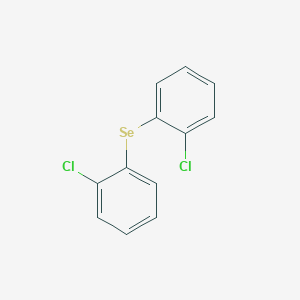
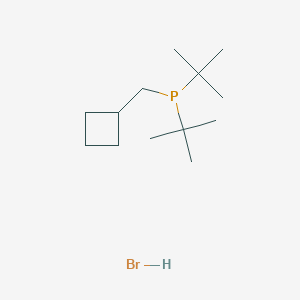
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)

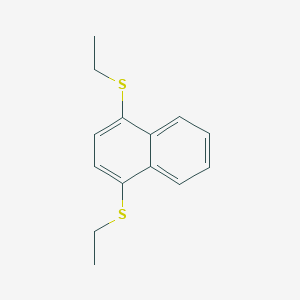

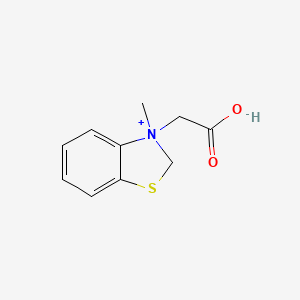

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
